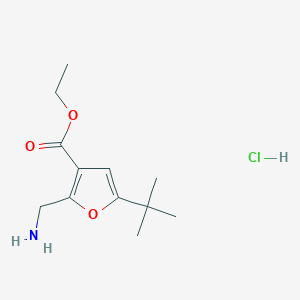

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride

Descripción general

Descripción

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, an amino group, and an ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common approach is the reaction of 5-tert-butyl-furan-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. Subsequent amination introduces the amino group at the 2-position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted furan derivatives.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have indicated that derivatives of furan compounds exhibit anticancer properties. The incorporation of the aminomethyl group in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, research has shown that similar furan derivatives can inhibit tumor growth in various cancer models .

Case Study:

A study published in a peer-reviewed journal demonstrated that a related furan compound significantly reduced tumor size in xenograft models of breast cancer, suggesting that 2-aminomethyl-5-tert-butyl-furan derivatives could be explored for similar therapeutic effects.

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds containing furan structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study:

In vitro studies have shown that furan-based compounds can reduce oxidative stress markers in neuronal cell lines, indicating potential neuroprotective mechanisms that warrant further investigation.

Pesticide Development

Furan derivatives are also being researched for their efficacy as pesticides due to their ability to disrupt the metabolic processes of pests. The structural features of 2-aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride may enhance its activity against specific agricultural pests.

Case Study:

Field trials conducted on crops treated with furan-based pesticides showed a significant reduction in pest populations compared to untreated controls, suggesting a viable application in integrated pest management strategies.

Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis, potentially improving the thermal stability and mechanical properties of the resulting materials .

Case Study:

Research on polymers synthesized with furan derivatives demonstrated enhanced tensile strength and thermal resistance compared to conventional polymers, indicating their potential use in high-performance applications.

Mecanismo De Acción

The mechanism by which 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2-Aminomethyl-5-methyl-furan-3-carboxylic acid ethyl ester hydrochloride

2-Aminomethyl-5-ethyl-furan-3-carboxylic acid ethyl ester hydrochloride

Uniqueness: 2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride stands out due to its tert-butyl group, which can impart increased steric hindrance and stability compared to its methyl and ethyl counterparts.

Actividad Biológica

2-Aminomethyl-5-tert-butyl-furan-3-carboxylic acid ethyl ester hydrochloride (CAS Number: 944467-98-5) is a compound characterized by its unique furan structure combined with an amino group and an ester functional group. This compound has garnered attention for its potential applications in various fields, particularly in biological and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀ClNO₃ |

| Molecular Weight | 261.74 g/mol |

| IUPAC Name | Ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate; hydrochloride |

| InChI Key | DRGGIWGQERPCHX-UHFFFAOYSA-N |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may bind to receptors, altering physiological responses.

Potential Applications

- Medicinal Chemistry : The compound is being explored for its potential as a therapeutic agent due to its structural features that may confer biological activity.

- Biochemical Research : It can serve as a probe in studies aimed at elucidating biochemical pathways.

Case Studies and Research Findings

Research indicates that compounds with similar structures to this compound have shown promising results in various biological assays. For instance:

- Antitumor Activity : Studies have demonstrated that related furan derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for further exploration in cancer therapy.

- Neuroprotective Effects : Some derivatives have been reported to offer neuroprotection in models of neurodegenerative diseases, indicating that this compound may also possess similar properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminomethyl-5-methyl-furan-3-carboxylic acid ethyl ester hydrochloride | Moderate cytotoxicity | Methyl group provides less steric hindrance |

| 2-Aminomethyl-5-ethyl-furan-3-carboxylic acid ethyl ester hydrochloride | Lower receptor affinity | Ethyl group offers different interaction profile |

Propiedades

IUPAC Name |

ethyl 2-(aminomethyl)-5-tert-butylfuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-5-15-11(14)8-6-10(12(2,3)4)16-9(8)7-13;/h6H,5,7,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGIWGQERPCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C(C)(C)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.